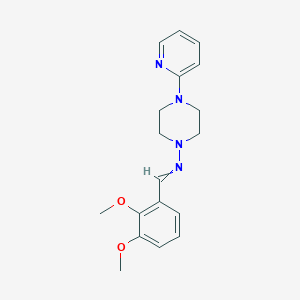
3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide varies depending on its application. In medicinal chemistry, it has been shown to inhibit the activity of specific enzymes and proteins involved in the progression of cancer and neurodegenerative diseases. In material science, it has been used to modify the properties of polymers and other materials. In environmental science, it has been studied for its ability to adsorb heavy metals from water.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide vary depending on its application. In medicinal chemistry, it has been shown to induce apoptosis (cell death) in cancer cells and reduce the formation of amyloid plaques in Alzheimer's disease. In material science, it has been used to improve the mechanical and thermal properties of polymers. In environmental science, it has been studied for its ability to remove heavy metals from water.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide in lab experiments include its high purity, high yield, and unique properties. However, the limitations include its relatively high cost and potential toxicity.
Orientations Futures
There are many future directions for the study of 3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide. In medicinal chemistry, further studies are needed to determine its efficacy and safety in the treatment of various diseases. In material science, it could be used to develop new materials with specific properties. In environmental science, it could be studied further for its potential use in water treatment. Additionally, further research is needed to better understand the mechanism of action and potential side effects of this compound.
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that holds great potential in various fields of scientific research. Its unique properties and potential applications make it an important subject of study for future research.
Méthodes De Synthèse
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide involves the reaction of 2-amino-5-isopropyl-1,3,4-thiadiazole with 3-(1,3-benzodioxol-5-yl)acryloyl chloride in the presence of a base. This method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In material science, it has been used to develop new materials with unique properties. In environmental science, it has been studied for its potential use in water treatment.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9(2)14-17-18-15(22-14)16-13(19)6-4-10-3-5-11-12(7-10)21-8-20-11/h3-7,9H,8H2,1-2H3,(H,16,18,19)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYNLZPVQNWFJV-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-ethyl-1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5628637.png)
![N-isobutyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5628644.png)




![ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate](/img/structure/B5628693.png)

![3-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5628700.png)

![methyl 4-(2-chloro-4-{[(2-methoxyethyl)amino]carbonyl}phenoxy)piperidine-1-carboxylate](/img/structure/B5628709.png)
![4-[4-(4-fluorophenoxy)piperidin-1-yl]-2-(trifluoromethyl)pyrimidine](/img/structure/B5628713.png)
![2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5628720.png)
![[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B5628726.png)